molecular formula C4HBr2IS B14769858 3,5-Dibromo-2-iodothiophene

3,5-Dibromo-2-iodothiophene

Cat. No.: B14769858
M. Wt: 367.83 g/mol
InChI Key: IMEJRNMJNBVXEF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-iodothiophene (CAS 853645-66-6) is a high-value, polyhalogenated thiophene building block critical for advanced research and development. Its molecular formula is C 4 HBr 2 IS, with a molecular weight of 367.83 g/mol . This compound serves as a versatile precursor in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create complex thiophene-based architectures for specialized applications . In the field of organic electronics and material science , this compound is a key intermediate for synthesizing π-conjugated systems. Its structure allows for precise functionalization to engineer organic semiconductors, which are essential components in electroluminescent oligomers and polymers for Light-Emitting Diodes (LEDs), photovoltaics, and conductive sensors . The specific halogen pattern on the thiophene ring is strategically designed for sequential cross-coupling, enabling the fabrication of tailored organic materials with desired optoelectronic properties. In pharmaceutical and biochemical research , thiophene cores are recognized for their diverse biological activities. Derivatives synthesized from halothiophenes like this compound are explored for potential pharmacological properties, including antimicrobial, antibacterial, and anti-thrombolytic activities . This compound is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-iodothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2IS/c5-2-1-3(6)8-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEJRNMJNBVXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2IS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dibromo 2 Iodothiophene

Strategies for the Preparation of 3,5-Dibromo-2-iodothiophene

The synthesis of this compound is not a trivial matter and typically involves carefully planned strategies to ensure the correct placement of the halogen atoms. These strategies often begin with simpler thiophene (B33073) precursors and introduce the halogens in a stepwise fashion.

The synthesis of this compound often commences with a more readily available thiophene derivative. A common approach involves the initial bromination of thiophene to produce dibrominated intermediates. For instance, 2,5-dibromothiophene (B18171) can be synthesized from thiophene using bromine in hydrobromic acid, a process known to yield over 90% of the desired product. thieme-connect.com Another method involves the reaction of thiophene with bromine in a mixture of acetic acid and chloroform. guidechem.com

Once a dibrominated thiophene is obtained, the subsequent step is the selective introduction of an iodine atom. This can be achieved through various iodinating agents. The challenge lies in directing the iodine to the desired position, which is often influenced by the existing bromine atoms on the thiophene ring.

A "halogen dance" reaction represents another intriguing multi-step strategy. This involves the base-catalyzed rearrangement of halogens on the thiophene ring. For example, 2,5-dibromothiophene can undergo a halogen dance to form 2-substituted 3,5-dibromothiophenes. doi.org This thermodynamically driven process can be followed by a Negishi coupling to introduce other functionalities. researchgate.net

Achieving the specific 3,5-dibromo-2-iodo substitution pattern requires a high degree of selectivity in the halogenation steps. The reactivity of the different positions on the thiophene ring plays a crucial role. The α-positions (2 and 5) are generally more reactive towards electrophilic substitution than the β-positions (3 and 4). iust.ac.ir

Selective bromination can be achieved by carefully controlling reaction conditions such as temperature and the choice of brominating agent. For instance, N-bromosuccinimide (NBS) is a common reagent for selective bromination. guidechem.comjcu.edu.au The iodination step also demands careful consideration. Reagents like N-iodosuccinimide (NIS), often activated with an acid like 4-toluenesulfonic acid, can provide clean and efficient iodination of thiophene derivatives. researchgate.net

The order of halogen introduction is also a critical factor. It is often more feasible to introduce the bromine atoms first, creating a dibrominated intermediate, and then selectively iodinate the remaining open position.

The choice of reagents and catalysts is paramount in directing the halogenation to the desired positions on the thiophene ring.

Reagent/Catalyst Role in Halogenation Reference
Bromine (Br₂) in Hydrobromic Acid (HBr)Direct bromination of thiophene to form 2,5-dibromothiophene. thieme-connect.com
N-Bromosuccinimide (NBS)Selective brominating agent, often used for introducing bromine at specific positions. guidechem.comjcu.edu.au
N-Iodosuccinimide (NIS)Selective iodinating agent, can be activated with acids for efficient iodination. researchgate.net
Palladium (Pd) CatalystsUsed in cross-coupling reactions to introduce aryl or other groups, and can also catalyze carbonylation. nih.govresearchgate.netmdpi.com
Copper (Cu) SaltsCatalyze the displacement of bromine and iodine on the thiophene ring. iust.ac.ir
Lithium Amides (e.g., LDA)Promote "halogen dance" reactions, causing rearrangement of halogens. researchgate.netchemicalbook.com
Zinc (Zn) DustUsed for reductive debromination, selectively removing bromine atoms. nih.govchemicalbook.com

These reagents, often used in combination, allow for a high degree of control over the synthetic process, enabling the targeted synthesis of this compound.

Precursor Synthesis and Functionalization Relevant to this compound

The successful synthesis of the target molecule is heavily reliant on the effective preparation and functionalization of its precursors. This involves the creation of mono- and dihalogenated thiophenes and the strategic interconversion of functional groups to facilitate precise halogen placement.

The synthesis of this compound typically begins with the preparation of simpler halogenated thiophenes.

Mono- and Dihalogenated Thiophenes:

Compound Synthetic Method Reference
2-Bromothiophene (B119243)Addition of bromine in 48% hydrobromic acid to thiophene. thieme-connect.com
2,5-DibromothiopheneReaction of thiophene with excess bromine in hydrobromic acid. thieme-connect.com
2,4-DibromothiopheneA known intermediate in organic synthesis, available commercially. lookchem.comcymitquimica.comsigmaaldrich.com
2,3,5-TribromothiophenePrepared by the bromination of thiophene with excess bromine. orgsyn.org
3-BromothiopheneCan be obtained by the debromination of 2,3,5-tribromothiophene. orgsyn.org

These intermediates serve as the foundational scaffolds upon which the final trihalogenated structure is built. For example, 2,5-dibromothiophene is a common starting material for subsequent iodination. sigmaaldrich.comchemicalbook.com

Functional group interconversions are essential for manipulating the reactivity of the thiophene ring and directing the placement of halogens. ub.eduvanderbilt.edufiveable.meyoutube.comscribd.com For instance, a carboxylic acid group can be introduced and later removed or converted to another group to influence the regioselectivity of halogenation. nih.gov

One common strategy is the use of a Grignard reaction followed by carbonation with CO₂ to introduce a carboxylic acid group. nih.govresearchgate.net This group can then direct subsequent halogenation reactions or be converted to other functionalities. Another important transformation is the conversion of a hydroxyl group to a halide using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

Lithiation followed by quenching with an electrophile is another powerful tool for functionalization. jcu.edu.au This allows for the introduction of various substituents at specific positions, which can then be used to control the course of further halogenation steps. The selective removal of halogens, known as dehalogenation, can also be employed to achieve the desired substitution pattern. For example, zinc dust in acetic acid can be used for reductive debromination. nih.govchemicalbook.com

Advanced Organic Transformations Utilizing 3,5 Dibromo 2 Iodothiophene

Cross-Coupling Reactions of 3,5-Dibromo-2-iodothiophene as a Substrate

The synthetic utility of this compound is most prominently showcased in transition metal-catalyzed cross-coupling reactions. The inherent differences in the bond dissociation energies of the carbon-iodine and carbon-bromine bonds allow for a high degree of control and selectivity, making it a valuable substrate for creating multifunctionalized thiophene (B33073) derivatives.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. tcichemicals.com For a substrate like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Sonogashira couplings are instrumental in its transformation into more complex molecules. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is favored for its mild conditions, commercial availability of reagents, and environmentally benign byproducts.

For this compound, the Suzuki-Miyaura reaction can be selectively performed at the more reactive C-I bond. This allows for the initial introduction of an aryl or heteroaryl group at the 2-position, leaving the two C-Br bonds available for subsequent transformations. Studies on analogous polyhalogenated heterocycles have demonstrated that excellent site-selectivity can be achieved. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids proceeds selectively at the C-Br bond of the thiophene ring.

Typical conditions for a selective Suzuki-Miyaura coupling at the C-I position of this compound would involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as Na₂CO₃ or K₃PO₄, and a solvent system like toluene (B28343)/ethanol or dioxane/water. By carefully controlling the stoichiometry of the boronic acid (approximately one equivalent), the reaction can be stopped after the initial coupling, yielding a 2-aryl-3,5-dibromothiophene intermediate.

Below is a representative table of conditions for Suzuki-Miyaura coupling, based on findings from the closely related substrate 2,5-dibromo-3-hexylthiophene, illustrating the expected yields for mono-arylation.

Aryl Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9075
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9068
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9077
3-Acetylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9072
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux~70-80 (estimated)

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. This makes it a highly reliable method for constructing complex molecules and conjugated polymers.

Similar to the Suzuki coupling, the Stille reaction on this compound is expected to proceed with high selectivity at the C-I bond. This allows for the stepwise construction of conjugated systems. An aryl, heteroaryl, or vinyl group can be introduced at the 2-position using an appropriate organostannane like tributyl(aryl)stannane. The resulting 2-substituted-3,5-dibromothiophene can then undergo further Stille couplings or other reactions at the less reactive C-Br positions. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. The transmetalation step is often the rate-determining step in the catalytic cycle.

A typical Stille reaction might employ a catalyst such as Pd(PPh₃)₄ or Pd(dba)₂, often with the addition of a salt like LiCl, in a solvent such as toluene or DMF at elevated temperatures.

The table below illustrates typical conditions and expected outcomes for a selective Stille coupling at the C-I position, based on general principles and reactions with analogous substrates.

Organostannane ReagentCatalystAdditiveSolventTemperature (°C)Expected Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄LiClToluene100-11085-95
Tributyl(2-thienyl)stannanePd(PPh₃)₄NoneDMF80-10080-90
Tributyl(vinyl)stannanePd(dba)₂AsPh₃THF6580-95
2-(Tributylstannyl)furanPd(PPh₃)₄NoneToluene125~80

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. This reaction is fundamental for introducing alkyne units into aromatic systems, which are key components in organic materials and pharmaceuticals.

The differential reactivity of the halogens in this compound is particularly advantageous in Sonogashira couplings. The reaction can be performed with exceptional selectivity at the C-I position, leaving the C-Br bonds untouched. This allows for the synthesis of 2-alkynyl-3,5-dibromothiophenes. These intermediates are valuable for further derivatization, such as subsequent Sonogashira couplings at the bromine positions to create tri-alkynylated thiophenes or other cross-coupling reactions to build diverse molecular scaffolds. Studies on similarly substituted polyhalogenated aromatics, like 3,5-dibromo-2,6-dichloropyridine, have shown that highly chemoselective mono- and di-alkynylations can be achieved by carefully controlling reaction conditions.

Optimized conditions for selective mono-alkynylation at the C-2 position typically involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), a base (e.g., Et₃N or i-Pr₂NH), and a suitable solvent like THF or DMF at room temperature or with gentle heating.

The following table outlines representative conditions for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound.

Terminal AlkynePd CatalystCu Co-catalystBaseSolventTemperatureExpected Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp90-98
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene50 °C85-95
1-HexynePd(PPh₃)₂Cl₂CuIEt₃NDMFRoom Temp80-90
EthynyltrimethylsilanePd(dppf)Cl₂CuIEt₃NTHF60 °C~90

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. It is a powerful method for forming C-C bonds, especially in the synthesis of biaryls and for polymerization reactions.

In the context of this compound, the Kumada coupling can be used for stepwise arylation or alkylation. More significantly, related nickel-catalyzed protocols are employed for the synthesis of conjugated polymers like polythiophenes. In a process known as Kumada Catalyst-Transfer Polycondensation (KCTP), a dihalothiophene monomer is treated with a Grignard reagent to form a magnesium-halogen exchanged species, which then polymerizes in the presence of a nickel catalyst.

For a monomer like this compound, a selective Grignard exchange at the iodine position followed by nickel-catalyzed polymerization would be challenging to control. A more relevant application involves using a related monomer, such as 2-bromo-5-iodothiophene (B1268587), for KCTP. In such a reaction, the more reactive C-I bond would first undergo Grignard exchange, and the resulting species would then be polymerized using a nickel catalyst like Ni(dppp)Cl₂. This process allows for the synthesis of regioregular polythiophenes, which are crucial for organic electronic devices.

The table below shows representative conditions for a Kumada coupling for biaryl synthesis and for a KCTP reaction using a related monomer.

Reaction TypeSubstrateReagentCatalystSolventProduct Type
Biaryl Synthesis2-Iodo-3,5-dibromothiophenePhenylmagnesium bromideNi(dppe)Cl₂THF/Ether2-Phenyl-3,5-dibromothiophene
Polymerization (KCTP)2-Bromo-5-iodo-3-alkylthiophenei-PrMgClNi(dppp)Cl₂THFPoly(3-alkylthiophene)
Biaryl Synthesis2-Iodo-3,5-dibromothiophene2-Thienylmagnesium bromidePd(PPh₃)₄THF3,5-Dibromo-2,2'-bithiophene

Differential Reactivity of Halogen Substituents in Selective Cross-Coupling

The synthetic power of this compound lies in the distinct reactivity of its three halogen substituents in palladium- and nickel-catalyzed cross-coupling reactions. This reactivity difference enables the molecule to be functionalized in a predictable, stepwise manner. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is C-I > C-Br > C-Cl. tcichemicals.com

This reactivity hierarchy is based on the carbon-halogen bond dissociation energies (BDEs). The C-I bond is the weakest, making it the most susceptible to oxidative addition by a low-valent metal catalyst like Pd(0) or Ni(0). The C-Br bonds are significantly stronger and thus less reactive, requiring more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to react.

This differential reactivity allows for a highly regioselective mono-functionalization at the 2-position (C-I) while leaving the 3- and 5-positions (C-Br) untouched. For example, by using one equivalent of a boronic acid in a Suzuki-Miyaura coupling, one can selectively synthesize 2-aryl-3,5-dibromothiophene. Similarly, a selective Sonogashira coupling with one equivalent of a terminal alkyne will yield 2-alkynyl-3,5-dibromothiophene.

Once the C-I bond has been functionalized, the two C-Br bonds at positions 3 and 5 remain. While these are chemically equivalent in the starting material, the introduction of a substituent at the 2-position can induce electronic or steric differences between them, potentially allowing for selective reaction at one of the C-Br positions over the other, although this is often challenging. More commonly, a second cross-coupling reaction can be performed under more vigorous conditions to functionalize both bromine positions, leading to a 2,3,5-trisubstituted thiophene. This stepwise approach, starting with the most reactive site, is a cornerstone of synthetic strategies employing polyhalogenated building blocks.

Organometallic Intermediates and Their Reactivity from this compound

The generation of organometallic reagents from this compound is a primary strategy for its functionalization. The distinct electronic properties of the iodo and bromo substituents allow for selective metalation, paving the way for the introduction of a wide array of electrophiles.

Halogen-metal exchange is a powerful method for the formation of carbon-metal bonds, driven by the thermodynamic favorability of forming a more stable organometallic species. stackexchange.com In the case of polyhalogenated aromatic systems, the rate of exchange is highly dependent on the halogen, following the general trend I > Br > Cl > F. imperial.ac.uk For this compound, this reactivity difference allows for the highly selective cleavage of the C-I bond over the more stable C-Br bonds.

The reaction of this compound with common alkyllithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or below) results in a clean and efficient iodine-lithium exchange. tcnj.edu This process yields 3,5-dibromo-2-lithiothiophene as the primary organometallic intermediate. This selectivity is a form of directed lithiation, where the inherent reactivity of the iodine atom at the 2-position directs the metalation to that specific site without the need for an external directing group. wikipedia.orgsemanticscholar.org The C-2 position on a thiophene ring is already activated towards deprotonation, and the presence of the highly exchangeable iodine atom further ensures the regiochemical outcome of the lithiation. uwindsor.ca

Similarly, halogen-magnesium exchange reactions can be employed. Treating 2-bromo-5-iodothiophene derivatives with a Grignard reagent like methylmagnesium bromide has been shown to result in exclusive iodine-magnesium exchange, forming the corresponding thienylmagnesium bromide. acs.org This indicates that this compound would react in an analogous manner to selectively form a Grignard reagent at the 2-position.

The table below summarizes the conditions for selective halogen-metal exchange.

ReagentSolventTemperature (°C)Intermediate Formed
n-ButyllithiumTHF or Diethyl Ether-78 to -1003,5-Dibromo-2-lithiothiophene
t-ButyllithiumTHF or Diethyl Ether-78 to -1003,5-Dibromo-2-lithiothiophene
Alkyl/Vinyl GrignardTHFRoom Temperature2-(Bromomagnesio)-3,5-dibromothiophene

This table is illustrative, based on the known reactivity of similar compounds. tcnj.eduacs.org

The thienyl organolithium and organomagnesium reagents generated from this compound are typically prepared and used in situ due to their reactive nature. semanticscholar.orgresearchgate.net Once formed, these intermediates can be trapped with a diverse range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds at the 2-position of the thiophene ring.

This strategy has been demonstrated on the closely related 2,5-dibromothiophene (B18171), where lithiation at the 3-position (via a "halogen dance" mechanism from the 2-lithiated species) followed by quenching with electrophiles afforded a variety of 2-substituted-3,5-dibromothiophenes in good yields. clockss.org A similar, but more direct, application starting from this compound would involve the iodine-lithium exchange followed by electrophilic quench.

The following table presents potential transformations of the in-situ generated 3,5-dibromo-2-lithiothiophene with various electrophiles, based on established organolithium chemistry. clockss.org

ElectrophileReagent ClassResulting Functional GroupProduct
Dimethylformamide (DMF)Aldehyde PrecursorAldehyde (-CHO)3,5-Dibromo-2-formylthiophene
Trimethylsilyl chloride (TMSCl)Silylating AgentTrimethylsilyl (-SiMe₃)3,5-Dibromo-2-(trimethylsilyl)thiophene
BenzaldehydeAldehydeSecondary Alcohol(3,5-Dibromothiophen-2-yl)(phenyl)methanol
AcetoneKetoneTertiary Alcohol2-(3,5-Dibromothiophen-2-yl)propan-2-ol
Carbon Dioxide (CO₂)Carboxylating AgentCarboxylic Acid (-COOH)3,5-Dibromothiophene-2-carboxylic acid

This approach provides a modular route to a library of 2-substituted-3,5-dibromothiophenes, which can serve as precursors for further functionalization at the bromine-bearing positions.

Other Derivatization and Functionalization Pathways for this compound

Beyond organometallic intermediates, the distinct halogen atoms on the thiophene ring allow for other selective transformations, including transition-metal-catalyzed cross-coupling reactions and photochemical processes.

Palladium-catalyzed aminocarbonylation is a powerful method for converting aryl halides into amides. The reaction typically shows high chemoselectivity for aryl iodides over aryl bromides. researchgate.net This makes this compound an ideal substrate for selectively introducing a carboxamide group at the 2-position. The reaction of iodoarenes, including 2-iodothiophene (B115884), with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst and a base proceeds efficiently to yield the corresponding amide. nih.gov By carefully selecting the reaction conditions, the C-I bond can be targeted while leaving the C-Br bonds intact for subsequent transformations.

For instance, studies on the aminocarbonylation of iodoarenes with aminoalcohols have shown that the choice of base can influence the product distribution, yielding either amide-alcohols or amide-esters. nih.gov This highlights the tunability of the process for creating diverse molecular architectures.

Nucleophilic aromatic substitution (SNAr) on unactivated halothiophenes is generally challenging. However, the reactivity of halothiophenes towards nucleophiles is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group. rsc.org In the absence of such activating groups, as in this compound, SNAr reactions are less common and typically require harsh conditions. Therefore, transition-metal-catalyzed cross-coupling reactions are the preferred methods for forming C-N, C-O, or C-S bonds at the halogenated positions.

The photochemical reactivity of haloaromatics is dominated by the cleavage of the carbon-halogen bond. The energy required for this bond fission is inversely related to the bond strength, which follows the order C-I < C-Br < C-Cl. Consequently, the C-I bond is the most photolabile.

Detailed studies on the UV photochemistry of 2-iodothiophene have shown that excitation with UV light (e.g., 268 nm) leads to the rapid fission of the C-I bond. aip.org The process is initiated by a π → π* electronic excitation, followed by a nonadiabatic transition to a dissociative πσ* state localized on the C-I bond. This leads to the formation of a thienyl radical and an iodine atom on a femtosecond timescale. aip.org

For this compound, this photochemical behavior would be highly regioselective. The energy of UV light sufficient to cleave the C-I bond would be insufficient to break the stronger C-Br bonds. This selective photochemical cleavage provides a pathway to generate the 3,5-dibromothien-2-yl radical, which can then participate in various radical-mediated reactions, offering a complementary, non-organometallic route to functionalization at the 2-position. The dissociation is observed to be largely complete within approximately 1 picosecond. aip.org

Applications of 3,5 Dibromo 2 Iodothiophene in Advanced Materials Science

Precursor in Organic Electronics and Optoelectronics

The precise molecular engineering required for advanced electronic materials makes 3,5-Dibromo-2-iodothiophene an invaluable precursor. Its ability to undergo sequential, site-specific reactions is fundamental to creating the tailored oligomers and polymers that form the active layers in a variety of organic devices.

In the realm of organic photovoltaics (OPVs), the performance of a device is intimately linked to the electronic properties and morphology of the active layer, which typically consists of a blend of electron-donating and electron-accepting materials. The synthesis of novel donor polymers and small molecules with tunable band gaps and energy levels is a primary area of research.

This compound is employed as a key starting material for creating sophisticated donor-acceptor (D-A) copolymers. The synthetic strategy often involves an initial cross-coupling reaction at the more reactive C-I position to introduce a specific electron-rich or electron-deficient moiety. Following this initial step, the two C-Br positions can be utilized for subsequent polymerization reactions, forming the conjugated backbone of the semiconductor. This stepwise approach allows for the creation of organic semiconductors with precisely controlled structures. For instance, novel donor materials for organic solar cells (OSCs) are often synthesized by modifying the end groups or the backbone of well-studied polymers like poly(3-hexylthiophene) (P3HT) to improve absorption properties and device performance. mdpi.com The use of functionalized thiophene (B33073) building blocks is central to this effort, leading to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge separation and collection in photovoltaic cells. mdpi.comresearchgate.net

Application AreaDerived Material TypeSynthetic Advantage of PrecursorDesired Outcome
Organic Photovoltaics (OPVs) Donor-Acceptor (D-A) CopolymersSequential coupling at C-I then C-Br sites.Tuned HOMO/LUMO levels, optimized band gap, improved power conversion efficiency (PCE). mdpi.comnih.gov
Organic Field-Effect Transistors (OFETs) Regioregular Oligo- and PolythiophenesControlled polymerization for high regioregularity.High charge carrier mobility, high on/off ratios, environmental stability. pkusz.edu.cnnih.gov
Organic Light-Emitting Diodes (OLEDs) Emissive or Host MaterialsFacile introduction of various functional groups.Efficient charge injection/transport, targeted emission wavelengths, high quantum efficiency. ossila.comossila.com

Organic field-effect transistors (OFETs) are a cornerstone of printed and flexible electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. High mobility requires a high degree of molecular order and strong intermolecular electronic coupling, which is typically achieved through π-π stacking in well-organized crystalline domains. sigmaaldrich.com

The use of this compound facilitates the synthesis of structurally perfect and highly regioregular materials that are conducive to forming these ordered structures. pkusz.edu.cn By controlling the sequence of reactions, chemists can build defined oligothiophenes and polymers where the arrangement of side chains and the planarity of the backbone are optimized. nih.gov This structural precision minimizes defects that can trap charge carriers. Thiophene-based oligomers and polymers have been extensively studied as p-type semiconductors in OFETs, with some derivatives showing excellent stability and high mobilities. pkusz.edu.cnsigmaaldrich.com For example, semiconductors based on thiophene-anthracene oligomers have achieved mobilities as high as 0.50 cm²/Vs with on/off ratios exceeding 10⁷, demonstrating remarkable stability over long periods. pkusz.edu.cnnih.gov The synthetic access to such high-performance materials often relies on the coupling of brominated thiophene units. pkusz.edu.cn

Organic light-emitting diodes (OLEDs) produce light through the electroluminescence of organic materials. The efficiency and color of an OLED depend on the properties of the materials used in its emissive layer (EML) and charge-transport layers. This compound serves as a foundational building block for synthesizing the complex conjugated molecules used in these layers.

Its selective reactivity allows for the construction of molecules where different functional groups can be precisely placed to tune the emission wavelength, improve charge injection and transport, and enhance device stability. ossila.com For example, 5,5'-Dibromo-2,2'-bithiophene (B15582), an intermediate readily accessible from simpler thiophenes, is a key building block for polymers like F8T2, which is used as a yellow emitter in OLEDs. ossila.com Similarly, 2,5-Dibromo-3,4-dinitrothiophene is a precursor for electron-deficient units used in materials for OLEDs and other optoelectronic applications. ossila.com The ability to create a wide variety of thiophene-based structures through intermediates like this compound is crucial for developing the next generation of efficient and durable OLED materials.

Construction of Conjugated Polymers and Oligomers

The synthesis of π-conjugated polymers and oligomers with well-defined structures is essential for advancing materials science. These materials form the basis of "plastic electronics," and their properties are highly dependent on their molecular structure, particularly the regularity of the polymer chain and the length and composition of oligomeric units.

Poly(3-alkylthiophene)s (P3ATs) are among the most studied classes of conducting polymers, but their electronic properties are critically dependent on their regioregularity. nih.gov When 3-substituted thiophene monomers are polymerized, they can link in three ways: head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT). cmu.edu A high percentage of HT couplings results in a regioregular polymer with a planar backbone, which facilitates π-stacking and leads to high conductivity and charge carrier mobility. cmu.edunih.gov In contrast, HH couplings introduce steric hindrance, twisting the polymer backbone and disrupting conjugation. nih.govcmu.edu

The synthesis of highly regioregular polythiophenes can be achieved through methods like the Grignard Metathesis (GRIM) polymerization. cmu.edu This method typically uses a 2,5-dihalo-3-alkylthiophene monomer. The use of a monomer like this compound allows for advanced synthetic designs where one position can be functionalized before polymerization is initiated at the other two positions. This controlled approach is a key strategy in creating functional polythiophenes with tailor-made properties for specific applications, such as high mobility or chemosensitivity. nih.gov The ability to precisely control molecular weight and end-group functionality has elevated polythiophenes to a level suitable for large-scale manufacturing of printable electronics. nih.gov

Oligothiophenes, which are short, well-defined chains of thiophene rings, serve as excellent model compounds for understanding the structure-property relationships of their polymer analogues. nih.govresearchgate.net They are also important materials in their own right for high-performance electronic devices. researchgate.net Terthiophenes (three thiophene rings) are a fundamental class of oligothiophenes used as building blocks for more complex systems. wikipedia.orgmedchemexpress.com

The stepwise synthesis of these oligomers is where this compound demonstrates its full potential. A typical synthetic route involves a cross-coupling reaction at the highly reactive C-I position to attach the first molecular fragment. Subsequently, the less reactive C-Br positions can be targeted in one or more steps to complete the oligomeric framework. For example, terthiophene can be prepared by coupling the Grignard reagent of 2-bromothiophene (B119243) with 2,5-dibromothiophene (B18171). wikipedia.org Using an asymmetrically halogenated precursor like this compound provides a more controlled pathway to build unsymmetrical oligomers and complex molecular architectures. uniroma1.it This synthetic precision is critical for creating materials like 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene, which is derived from a dibromoterthiophene intermediate and exhibits a field-effect mobility of 0.11 cm² V⁻¹ s⁻¹. ossila.com

Strategies for Enhancing π-Conjugation and Charge Transport Properties

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), is intrinsically linked to the efficiency of charge transport through the active material. This, in turn, is governed by the extent of π-conjugation within the molecular or polymeric structure. Enhanced π-conjugation leads to a smaller energy bandgap, delocalized molecular orbitals, and stronger intermolecular electronic coupling, all of which facilitate the movement of charge carriers. This compound is an ideal precursor for implementing strategies aimed at extending π-conjugation.

Key strategies include:

Stepwise Cross-Coupling Reactions: The significant difference in reactivity between the iodine and bromine substituents is a cornerstone of its utility. The carbon-iodine bond can be selectively targeted in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, leaving the two bromine atoms untouched for subsequent transformations. jcu.edu.aumdpi.com This allows for the precise, stepwise assembly of complex conjugated structures, such as donor-acceptor (D-A) copolymers or well-defined oligomers. nih.gov For instance, an aryl group can be introduced at the 2-position via a Suzuki reaction targeting the iodo-substituent, followed by polymerization or further functionalization at the 3- and 5-positions via the bromo-substituents. researchgate.net

Extension of the Conjugated Backbone: A primary method for enhancing charge transport is to extend the π-conjugated system of the polymer backbone. By using building blocks derived from this compound, researchers can synthesize polymers with larger, more planar aromatic structures. Fusing additional aromatic rings, such as benzene (B151609) or thiophene, onto the polymer backbone can lead to significant improvements in material properties. acs.org This extension results in a red-shift of the material's absorption spectrum, a narrowing of the optical bandgap, and a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org These modifications are crucial for improving light absorption in solar cells and tuning the energy levels for efficient charge injection and transport in transistors.

Formation of Fused Thiophene Systems: The compound can serve as a precursor for creating rigid, planar, fused-ring systems like dithieno[3,2-b:2',3'-d]thiophene (DTT). nih.gov Such fused systems enforce planarity along the polymer backbone, which maximizes π-orbital overlap and significantly improves intramolecular charge transport. The resulting polymers often exhibit higher charge carrier mobilities, a critical parameter for OFET performance. sigmaaldrich.com

The table below summarizes the impact of these strategies on key electronic properties.

StrategyEffect on π-ConjugationImpact on HOMO/LUMO LevelsConsequence for Charge Transport
Stepwise Arylation Controlled extension of the conjugated pathPrecise tuning of energy levelsOptimized charge injection/extraction
Backbone Extension Increased delocalization along the polymer chainDownshifted HOMO and LUMO levels, reduced bandgapEnhanced charge carrier mobility
Ring Fusing (e.g., DTT) Enforced planarity and rigidityLowered HOMO level, increased stabilitySignificantly improved intramolecular charge transport

Data compiled from findings in referenced literature. acs.orgnih.govsigmaaldrich.com

Role in Morphological Control and Film Properties of Organic Electronic Materials

Beyond the molecular level, the performance of an organic electronic device is critically dependent on the solid-state organization, or morphology, of the active material film. Properties like crystallinity, domain purity, and intermolecular packing directly influence the efficiency of intermolecular charge hopping, which is essential for bulk charge transport. The structure of the monomer unit, for which this compound is a precursor, plays a pivotal role in dictating the final morphology of the polymer film.

Controlling Regioregularity: For polymers like poly(3-substituted-thiophenes), the orientation of the side chains relative to the backbone (regioregularity) is crucial. A high degree of head-to-tail (HT) coupling leads to more planar backbones, facilitating close π-π stacking and the formation of crystalline lamellar structures that enhance charge mobility. Syntheses starting from 2,5-dihalogenated-3-alkylthiophenes, which can be prepared from precursors like this compound, enable controlled polymerization methods such as Grignard Metathesis (GRIM) polymerization. erowid.org This method is known to produce poly(3-alkylthiophenes) with very high HT regioregularity (>99%), leading to materials with superior electronic properties compared to their regiorandom counterparts. erowid.orgdtic.mil

Side-Chain Engineering: While not part of the initial monomer, the synthesis of functionalized thiophenes often starts from a halogenated core. By first creating a 3-substituted-2,5-dibromothiophene, different side chains (e.g., alkyl, alkoxy) can be introduced. These side chains are not electronically active but are critical for controlling solubility, processing, and, most importantly, the solid-state packing of the polymer chains. The length and branching of the side chains influence the intermolecular distance and the degree of crystallinity, thereby providing a handle to fine-tune the film morphology for optimal device performance. oaepublish.com

The following table illustrates the relationship between monomer-derived structural features and the resulting film properties.

Structural FeatureControl MethodImpact on Film MorphologyEffect on Device Performance
High Regioregularity Controlled polymerization (e.g., GRIM)Increased planarity, enhanced π-π stacking and crystallinityHigher charge carrier mobility in OFETs
Side-Chain Structure Monomer synthesisInfluences solubility and intermolecular spacingAffects blend morphology and efficiency in OSCs
Backbone Rigidity Use of fused ringsPromotes ordered packing and larger crystalline domainsImproved charge transport and device stability

Theoretical and Computational Investigations of 3,5 Dibromo 2 Iodothiophene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are a powerful tool for predicting the intrinsic properties of molecules. For 3,5-dibromo-2-iodothiophene, these calculations can elucidate its geometry, electronic landscape, and spectroscopic characteristics, offering a predictive lens into its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of compounds like this compound. While specific DFT studies on this compound are not extensively documented in publicly available literature, we can infer its properties based on calculations performed on similar halogenated thiophenes.

For instance, DFT calculations on 2-iodothiophene (B115884) have been performed using the cam-B3LYP functional to understand its photochemistry. acs.org Similar calculations on other halogenated thiophenes, such as 2(E)‑1‑(3‑bromothiophene‑2‑yl)‑3‑(furan‑2‑yl)prop‑2‑en‑1‑one, have utilized the B3LYP level of theory to determine optimized structures. uwindsor.caacs.org These studies reveal that the introduction of halogens significantly influences the bond lengths and angles within the thiophene (B33073) ring due to their electronegativity and size. In this compound, the C-Br and C-I bond lengths would be a key outcome of DFT calculations, providing insight into their relative strengths and reactivity. The electron-withdrawing nature of the halogens is expected to impact the electron density distribution across the thiophene ring.

Table 1: Predicted Trends in Molecular Geometry of Halogenated Thiophenes from DFT Studies

ParameterPredicted Trend for this compoundBasis of Prediction
C-I Bond LengthExpected to be the longest and weakest C-halogen bond.Based on the larger atomic radius of iodine compared to bromine.
C-Br Bond LengthsShorter and stronger than the C-I bond.Based on the smaller atomic radius of bromine.
Thiophene Ring GeometryLikely to show minor distortions from planarity.Halogen substitution can induce slight puckering of the ring.
Electron DensityDepletion of electron density on the thiophene ring.Due to the inductive effect of the electronegative halogen atoms.

This table is based on general principles and data from analogous compounds as specific data for this compound is not available.

The optoelectronic properties of a molecule are dictated by its electronic transitions, which can be predicted using computational methods like Time-Dependent Density Functional Theory (TD-DFT). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic excitation energies and, consequently, the UV-Vis absorption spectrum. acs.org

For halogenated thiophenes, the HOMO-LUMO gap is influenced by the nature and position of the halogen substituents. In general, increasing the conjugation or introducing electron-donating groups tends to decrease the HOMO-LUMO gap, leading to a red-shift (shift to longer wavelengths) in the UV-Vis spectrum. acs.orgresearchgate.net Conversely, electron-withdrawing halogens can affect the energy levels of the frontier orbitals. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net For derivatives of 2-iodothiophene, the lowest energy electronic transitions are often of a π→σ* or n→σ* character, involving the promotion of an electron to an anti-bonding orbital associated with the C-I bond. acs.org This suggests that the C-I bond is a likely site for photochemical reactivity.

Table 2: Predicted Optoelectronic Properties of this compound

PropertyPredicted CharacteristicRationale
HOMO-LUMO GapRelatively large, corresponding to absorption in the UV region.Halogenated thiophenes without extended conjugation typically absorb in the UV range.
UV-Vis SpectrumExpected to show absorption bands corresponding to π→π* and n→σ* transitions.Typical for halogenated aromatic compounds.
λmaxThe exact value requires specific TD-DFT calculations.Dependent on the precise energy difference between the ground and excited states.

This table is based on general principles and data from analogous compounds as specific data for this compound is not available.

Mechanistic Studies of Organic Transformations Involving this compound

Computational chemistry plays a crucial role in elucidating the mechanisms of organic reactions, providing a detailed picture of reaction pathways, transition states, and the factors that control selectivity.

For a molecule like this compound, which has multiple reactive sites, understanding the mechanism of its transformations is key to controlling the outcome of a reaction. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are common methods for functionalizing halogenated thiophenes. wikipedia.orgorganic-chemistry.orglibretexts.org

The catalytic cycle of these reactions typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Computational studies can model the energy profile of this cycle, identifying the structures of intermediates and the transition states that connect them. For example, in the Stille coupling, the oxidative addition of the palladium catalyst to the C-X bond is a critical step. wikipedia.org Given the different carbon-halogen bonds in this compound, a key question is which bond will react preferentially. Generally, the order of reactivity for C-X bonds in oxidative addition is C-I > C-Br > C-Cl. Therefore, it is expected that the C-I bond would be the most reactive site in cross-coupling reactions. acs.orgmdpi.com Computational studies can quantify this preference by calculating the activation energies for the oxidative addition at each of the C-Br and C-I bonds.

Regioselectivity, the preference for reaction at one position over another, is a central theme in the chemistry of substituted thiophenes. mdpi.comnih.gov In this compound, the three halogen atoms present distinct reaction sites. The regioselectivity of its reactions will be governed by a combination of electronic and steric effects.

Computational studies can analyze the "halogen effect" on the reactivity of the thiophene ring. researchgate.net The electronegativity and polarizability of the halogens influence the electron density at the adjacent carbon atoms and the stability of reaction intermediates. For instance, in nucleophilic aromatic substitution reactions, the presence of electron-withdrawing groups can activate the ring towards attack. nih.govnih.gov DFT calculations can be used to compute local reactivity descriptors, such as Fukui functions or condensed electrophilicity indices, to predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net These analyses would likely confirm the higher reactivity of the C-I bond in cross-coupling reactions and could also predict the regioselectivity of other transformations, such as lithiation or electrophilic substitution.

Modeling of Noncovalent Interactions in Supramolecular Assemblies for Materials Design

The design of new materials with specific functions often relies on controlling how molecules assemble in the solid state. Noncovalent interactions, such as hydrogen bonds and halogen bonds, are the primary forces that govern this self-assembly process. rsc.orgresearchgate.net

Halogenated thiophenes are excellent candidates for building blocks in supramolecular chemistry due to their ability to participate in halogen bonding. acs.org A halogen bond is a noncovalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool for crystal engineering. nih.gov

In the case of this compound, the iodine and bromine atoms can act as halogen bond donors. Computational models can be used to predict the geometry and strength of these interactions. nih.gov For example, theoretical calculations can identify the "σ-hole," a region of positive electrostatic potential on the outer side of the halogen atom, which is responsible for the attractive nature of the halogen bond. nih.gov By modeling the interactions between multiple molecules of this compound or its derivatives with other molecules, it is possible to predict the resulting supramolecular architecture. This predictive capability is invaluable for the rational design of new organic materials with desired electronic or optical properties, which are often dictated by the packing of the molecules in the solid state. rsc.orgrsc.org

Advanced Spectroscopic Characterization in Academic Research of 3,5 Dibromo 2 Iodothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

For 3,5-Dibromo-2-iodothiophene, a single proton signal would be anticipated in the aromatic region of the 1H NMR spectrum. The chemical shift of this proton would be influenced by the deshielding effects of the adjacent bromine and iodine atoms. In 13C NMR spectroscopy, four distinct signals would be expected, corresponding to the four unique carbon atoms in the thiophene (B33073) ring. The carbon atoms directly bonded to the halogens (C2, C3, and C5) would exhibit chemical shifts significantly influenced by the electronegativity and heavy atom effects of iodine and bromine.

Table 1: Predicted 1H and 13C NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
1H (at C4)~7.0 - 7.5Singlet
13C (C2)~80 - 90Singlet
13C (C3)~110 - 120Singlet
13C (C4)~130 - 140Singlet
13C (C5)~115 - 125Singlet

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would show a distinct molecular ion peak (M+) corresponding to the exact mass of the C4HBr2IS molecule. The isotopic pattern of this peak would be highly characteristic, showing the contributions of the two bromine isotopes (79Br and 81Br) and the single iodine isotope (127I).

Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The initial fragmentation would likely involve the cleavage of the C-I bond, which is the weakest of the carbon-halogen bonds, to give a [M-I]+ fragment. Subsequent loss of bromine atoms would also be observed.

Table 2: Expected Major Fragments in the Mass Spectrum of this compound

Fragmentm/z (relative to most abundant isotopes)
[C4HBr2IS]+ (Molecular Ion)397
[C4HBr2S]+270
[C4HBrS]+191
[C4HS]+81

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The thiophene ring constitutes a chromophore, and the presence of halogen substituents modifies its electronic structure. The absorption spectrum is expected to show π → π* transitions, characteristic of conjugated systems. libretexts.org The absorption maxima (λmax) for substituted thiophenes typically fall within the UV region. For instance, the π → π* transition in 1,3-butadiene (B125203) occurs at 217 nm, and this value shifts to longer wavelengths with increased conjugation. libretexts.org The heavy atoms (bromine and iodine) can also influence the electronic transitions through spin-orbit coupling effects.

UV-Vis spectroscopy is also a valuable tool for monitoring reaction kinetics. For example, in polymerization reactions involving this compound as a monomer, the change in the UV-Vis spectrum over time can be used to follow the consumption of the monomer and the formation of the polymer.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and In-situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. su.seelsevier.com The IR and Raman spectra of this compound would provide a unique "vibrational fingerprint," allowing for its identification and characterization.

Key vibrational modes that would be observed include:

C-H stretching and bending: The single C-H bond on the thiophene ring will have characteristic stretching and bending frequencies.

C-S stretching: The stretching vibration of the carbon-sulfur bonds within the thiophene ring.

C-C stretching: Vibrations associated with the carbon-carbon bonds of the ring.

C-Br and C-I stretching: These vibrations will appear at lower frequencies due to the larger masses of the halogen atoms.

IR spectroscopy can be particularly useful for in-situ reaction monitoring. For example, during a chemical reaction where this compound is a reactant, the disappearance of its characteristic IR bands and the appearance of new bands corresponding to the product can be monitored in real-time.

X-ray Diffraction and Absorption Techniques for Solid-State Structure and Heavy Atom Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding how the molecules pack in the solid state, which in turn influences the material's bulk properties. While a crystal structure for this compound itself was not found, studies on similar halogenated thiophenes, such as 2,3-dibromotetrahydrothiophene 1,1-dioxide, reveal how halogen atoms influence the ring conformation and intermolecular interactions. researchgate.net

X-ray absorption spectroscopy (XAS), particularly techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), can provide element-specific information about the local atomic environment of the heavy atoms (iodine and bromine). This can be especially useful for studying the compound in non-crystalline or solution states.

Electrochemical Methods for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. researchgate.net CV can determine the oxidation and reduction potentials of the molecule, providing insights into its ability to donate or accept electrons. This is particularly relevant for its application in organic electronic devices, where the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters. The electrochemical behavior of polymers derived from substituted thiophenes has been studied, revealing how the monomer structure influences the properties of the resulting material. researchgate.netitu.edu.tr The CV of this compound would likely show irreversible oxidation and reduction waves due to the reactivity of the halogenated thiophene ring under electrochemical conditions.

Table 3: Summary of Spectroscopic Techniques and Information Obtained for this compound

Spectroscopic TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR)Molecular structure, chemical environment of protons and carbons.
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation pattern.
Ultraviolet-Visible (UV-Vis)Electronic transitions, conjugation, reaction kinetics.
Infrared (IR) & RamanVibrational modes, functional groups, molecular fingerprint.
X-ray Diffraction (XRD)Solid-state structure, bond lengths, bond angles, packing.
Electrochemical Methods (CV)Redox potentials, HOMO/LUMO energy levels.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Highly Functionalized Thiophenes

The pursuit of novel and efficient methods for the synthesis of highly functionalized thiophenes is a cornerstone of modern organic chemistry. The unique arrangement of bromo and iodo substituents on 3,5-Dibromo-2-iodothiophene offers a versatile platform for regioselective functionalization, allowing for the stepwise introduction of different organic moieties.

Innovations in this area are expected to focus on leveraging the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the carbon-bromine bonds. This inherent difference allows for selective functionalization at the 2-position, followed by subsequent modifications at the 3- and 5-positions.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsExpected Product
Suzuki Coupling (selective at C-I)Arylboronic acid, Pd catalyst, base2-Aryl-3,5-dibromothiophene
Sonogashira Coupling (selective at C-I)Terminal alkyne, Pd/Cu catalyst, base2-Alkynyl-3,5-dibromothiophene
Stille Coupling (selective at C-I)Organostannane, Pd catalyst2-Organo-3,5-dibromothiophene
Buchwald-Hartwig Amination (selective at C-I)Amine, Pd catalyst, base2-Amino-3,5-dibromothiophene
Halogen Dance ReactionStrong base (e.g., LDA)Isomeric dibromo-iodothiophenes

Expanded Applications in Novel Organic Electronic Devices and Architectures

Halogenated thiophenes are fundamental building blocks in the design of organic semiconductors for a variety of electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of halogen atoms can significantly influence the electronic properties, molecular packing, and stability of the resulting materials.

This compound is a promising precursor for the synthesis of novel conjugated polymers and small molecules with tailored electronic characteristics. The ability to selectively introduce different substituents at the 2-, 3-, and 5-positions allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.

Future research in this area will likely focus on the synthesis of donor-acceptor (D-A) type copolymers where this compound-derived units can act as either electron-donating or electron-accepting components, depending on the nature of the introduced substituents. The development of new polymerization techniques that can effectively incorporate this trifunctionalized monomer into well-defined polymer architectures will be essential. Moreover, the exploration of non-fullerene acceptors and novel device architectures, such as tandem solar cells and flexible transparent electrodes, will open up new avenues for the application of materials derived from this versatile building block.

Table 2: Potential Applications of this compound Derivatives in Organic Electronics

Device TypePotential Role of DerivativeDesired Properties
Organic Field-Effect Transistors (OFETs)Active semiconductor layerHigh charge carrier mobility, good on/off ratio, environmental stability
Organic Photovoltaics (OPVs)Donor or acceptor material in the active layerBroad absorption spectrum, efficient charge separation and transport
Organic Light-Emitting Diodes (OLEDs)Emissive layer or host materialHigh photoluminescence quantum yield, color tunability

Development of Catalytic Systems and Sustainable Chemical Processes Utilizing this compound

The unique electronic and steric properties of functionalized thiophenes make them attractive ligands for the development of novel transition metal catalysts. The sulfur atom and the potential for introducing various coordinating groups onto the thiophene (B33073) ring derived from this compound can lead to the formation of stable and highly active catalytic species.

Emerging research is expected to explore the synthesis of chiral thiophene-based ligands for asymmetric catalysis, a field of immense importance in the pharmaceutical and fine chemical industries. The ability to create a well-defined stereogenic environment around a metal center can enable highly enantioselective transformations.

Role in Carbon Dioxide Reduction and Other Electrocatalytic Applications

The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemical feedstocks is a critical area of research aimed at mitigating climate change and developing a circular carbon economy. Thiophene-based materials have emerged as promising candidates for electrocatalysts in this process.

The incorporation of thiophene units into catalyst structures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), can enhance their electrical conductivity and provide active sites for CO2 binding and activation. The functionalization of this compound with catalytically active moieties could lead to the development of highly efficient and selective electrocatalysts for CO2 reduction.

Future research will likely focus on understanding the structure-activity relationships of these thiophene-based catalysts. This will involve detailed mechanistic studies to elucidate the role of the thiophene ring and its substituents in the catalytic cycle. The development of robust and durable electrode materials incorporating these catalysts will be crucial for their practical application. Beyond CO2 reduction, the unique electronic properties of materials derived from this compound suggest their potential in other electrocatalytic applications, such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR), which are key processes in water splitting and fuel cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.